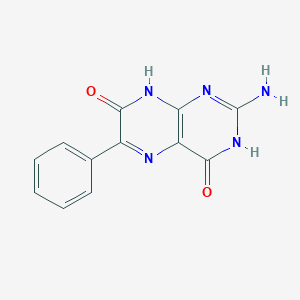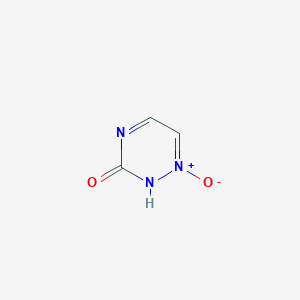
3,6-Dimethylnon-4-yne-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylnon-4-yne-3,6-diol is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of two methyl groups and a triple bond within a nine-carbon chain, along with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylnon-4-yne-3,6-diol typically involves the reaction of methylpentynol with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups, followed by the addition of methyl groups through a methylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylnon-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3,6-Dimethylnon-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,6-Dimethylnon-4-yne-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diethyloct-4-yne-3,6-diol: Similar structure with ethyl groups instead of methyl groups.
3,6-Dimethyl-4-octyne-3,6-diol: Similar structure with a shorter carbon chain.
Uniqueness
3,6-Dimethylnon-4-yne-3,6-diol is unique due to its specific arrangement of methyl groups and the presence of a triple bond within a nine-carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
50614-77-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3,6-dimethylnon-4-yne-3,6-diol |
InChI |
InChI=1S/C11H20O2/c1-5-7-11(4,13)9-8-10(3,12)6-2/h12-13H,5-7H2,1-4H3 |
Clé InChI |
CWZYHKSAMCXVIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C#CC(C)(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


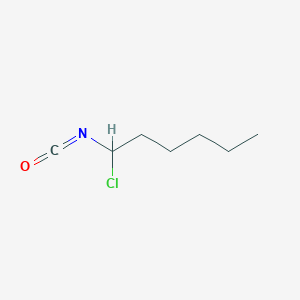
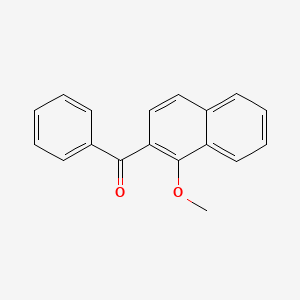
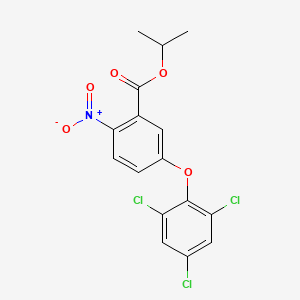
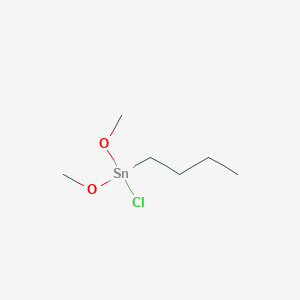
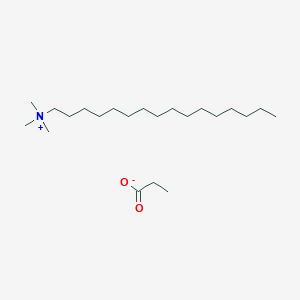

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)



